Cas no 3669-70-3 (N-Methylacetamide-N-d1)
N-Methylacetamide-N-d1 (CH3CONDCH3) is a deuterated derivative of N-methylacetamide, where the hydrogen atom on the nitrogen is replaced by deuterium (D). This isotopically labeled compound is primarily used in NMR spectroscopy and mass spectrometry studies, offering enhanced signal resolution due to deuterium’s distinct nuclear properties. Its stable isotopic labeling makes it valuable for mechanistic investigations in organic and physical chemistry, particularly in hydrogen-deuterium exchange studies. The compound retains the chemical reactivity of N-methylacetamide while providing a useful tool for tracking molecular interactions and reaction pathways. It is synthesized under controlled conditions to ensure high isotopic purity and chemical stability.

N-Methylacetamide-N-d1 structure
Product name:N-Methylacetamide-N-d1
N-Methylacetamide-N-d1 Chemical and Physical Properties
Names and Identifiers
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- Acetamide-N-d,N-methyl- (6CI,7CI,8CI,9CI)
- 2,2,2-trideuterio-N-methyl-acetamide
- Acetamide, methyl-
- Acetamide, N-methyl-
- Acetylmethylamine
- C-Trideutero-N-methyl-acetamid
- methyl acetamide
- Monomethylacetamide
- N-acetylmethylamine
- N-acetyl-methylamine
- N-deuterated N-methylacetamide
- N-Deuterio-N-methyl-acetamid
- N-deuterio-N-methyl-acetamide
- N-Methyl acetamide
- N-methyl-acetamide
- N-methylacetamide-N-d
- N-methylacet-d3-amide
- N-Methyl-C-trideutero-acetamid
- 3669-70-3
- N-METHYLACETAMIDE-N-D1
- N-Methylacetamide-d1
- D99692
- CS-0568192
- HY-W020018S1
- N-deuterio-N-methylacetamide
- deutero N-methyl acetamide
- N-Methylacetamide-N-d1
-
- Inchi: InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i/hD
- InChI Key: OHLUUHNLEMFGTQ-DYCDLGHISA-N
- SMILES: [2H]N(C(=O)C)C
Computed Properties
- Exact Mass: 74.059040593g/mol
- Monoisotopic Mass: 74.059040593g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 42.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 29.1Ų
N-Methylacetamide-N-d1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N293230-100mg |
N-Methylacetamide-N-d1 |
3669-70-3 | 100mg |
$98.00 | 2023-05-17 | ||
TRC | N293230-50mg |
N-Methylacetamide-N-d1 |
3669-70-3 | 50mg |
$81.00 | 2023-05-17 | ||
TRC | N293230-10mg |
N-Methylacetamide-N-d1 |
3669-70-3 | 10mg |
$ 64.00 | 2023-09-06 |
N-Methylacetamide-N-d1 Related Literature
-
1. Book reviews
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
3669-70-3 (N-Methylacetamide-N-d1) Related Products
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- 61503-74-0((±)-Apomorphine)
- 1696317-55-1(1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine)
- 1311639-81-2(N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide)
- 14941-53-8(Benzene-1,2,4-d3)
- 2253630-50-9(1H-Pyrazole, 1-(2-iodoethyl)-, hydriodide (1:1))
- 337501-02-7(2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopentabpyridine-3-carbonitrile)
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